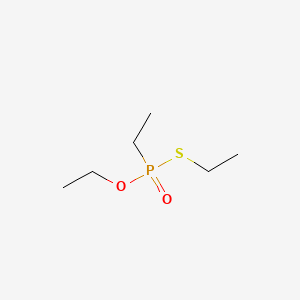
O,S-Diethyl ethylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,S-Diethyl ethylphosphonothioate is an organophosphorus compound with the molecular formula C_6H_15O_2PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both ethyl and phosphonothioate groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O,S-Diethyl ethylphosphonothioate typically involves the reaction of diethyl phosphite with ethyl mercaptan in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
O,S-Diethyl ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
科学的研究の応用
O,S-Diethyl ethylphosphonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of pesticides and as an intermediate in the synthesis of various chemicals.
作用機序
The mechanism of action of O,S-Diethyl ethylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of enzymes like cholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission and potential toxic effects.
類似化合物との比較
Similar Compounds
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Similar in structure but contains an additional diethylaminoethyl group.
O,S-Diethyl methylphosphonothioate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
O,S-Diethyl ethylphosphonothioate is unique due to its specific combination of ethyl and phosphonothioate groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
生物活性
O,S-Diethyl ethylphosphonothioate (CAS Number: 2511-11-7) is an organophosphorus compound that has garnered attention due to its significant biological activity, particularly as an enzyme inhibitor. Its structure includes both ethyl and phosphonothioate groups, which contribute to its unique reactivity and potential applications in various fields, including organic synthesis and biological research.
The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes. Cholinesterase is crucial for the breakdown of acetylcholine in the nervous system. When inhibited, acetylcholine accumulates, leading to increased neurotransmission and potential neurotoxic effects. This compound's interaction with cholinesterase has been extensively studied due to its implications for both toxicity and possible therapeutic applications.
Biological Activity Overview
This compound exhibits various biological activities:
- Enzyme Inhibition : It is a potent inhibitor of acetylcholinesterase, which can lead to cholinergic toxicity characterized by symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle paralysis .
- Neurotoxicity : The compound's ability to inhibit cholinesterase has been linked to neurotoxic effects, making it a subject of interest in toxicology studies related to chemical warfare agents .
- Potential Therapeutic Applications : While primarily known for its toxicological implications, research is also exploring its potential in therapeutic contexts where modulation of cholinergic signaling may be beneficial.
Comparative Biological Activity
A comparison of this compound with structurally similar compounds highlights its unique biological profile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate | Contains diethylamino group | More potent cholinesterase inhibitor |
| O,S-Diethyl methylphosphonothioate | Methyl group instead of ethyl | Different reactivity profile |
| O-Ethyl S-ethyl methylphosphonothioate | Ethyl group on both sides | Distinct biological activity |
This compound stands out due to its specific combination of functional groups that confer unique reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
Research has focused on the biological effects and mechanisms associated with this compound:
- Cholinergic Toxicity Studies : In animal models, exposure to this compound resulted in significant cholinergic symptoms. The severity of symptoms was correlated with the dose and duration of exposure, underscoring the importance of understanding its pharmacokinetics and dynamics .
- Countermeasure Research : Studies have explored medical countermeasures against the effects of this compound. Treatments involving atropine and oxime therapy have been investigated for their efficacy in reversing cholinergic crisis induced by organophosphate exposure .
- Environmental Impact Studies : Investigations into the degradation and environmental fate of this compound have been conducted, particularly in relation to its use as a chemical warfare agent. Understanding its persistence in the environment is crucial for developing decontamination strategies .
特性
CAS番号 |
7348-85-8 |
|---|---|
分子式 |
C6H15O2PS |
分子量 |
182.22 g/mol |
IUPAC名 |
1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H15O2PS/c1-4-8-9(7,5-2)10-6-3/h4-6H2,1-3H3 |
InChIキー |
ROHZJRLOFLALPG-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















